molecular formula C7H4BrF4N B1412173 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine CAS No. 1227502-05-7

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B1412173
CAS No.: 1227502-05-7
M. Wt: 258.01 g/mol
InChI Key: XLBMZOCALOEEBH-UHFFFAOYSA-N
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Description

3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . This compound is characterized by the presence of a bromomethyl group, a fluoro group, and a trifluoromethyl group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine typically involves the bromination of 6-fluoro-2-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of fluorinated heterocycles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is used in medicinal chemistry for the design and synthesis of biologically active molecules. The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. Its unique chemical properties make it a valuable intermediate in the production of crop protection agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison: 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine is unique due to the presence of both a bromomethyl group and a fluoro group on the pyridine ring, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(bromomethyl)-6-fluoro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF4N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBMZOCALOEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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